tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

Protecting group strategy Solid-phase peptide synthesis Acid-labile deprotection

Choose the Boc-protected 5-aminoimidazo[1,2-a]pyridine intermediate for streamlined kinase inhibitor and anti-MRSA cephalosporin synthesis. The acid-labile Boc group enables orthogonal compatibility with Cbz/Fmoc protection schemes while preserving the privileged imidazo[1,2-a]pyridine core through palladium-catalyzed couplings and organometallic reactions. With 98% purity and established literature precedent, this building block accelerates SAR exploration and IND-enabling studies.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 166176-53-0
Cat. No. B3108492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
CAS166176-53-0
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
InChIKeyQIHZGABAFVTOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate (CAS 166176-53-0): Procurement-Ready Protected Imidazopyridine Building Block


tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate (CAS 166176-53-0) is a Boc-protected 5-aminoimidazo[1,2-a]pyridine derivative with molecular formula C₁₂H₁₅N₃O₂ and molecular weight 233.27 g/mol . The compound comprises the imidazo[1,2-a]pyridine heterocyclic core with a tert-butoxycarbonyl (Boc) protecting group attached to the exocyclic amine at the 5-position. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and broad biological activity profiles [1]. This specific compound serves primarily as a protected synthetic intermediate, enabling selective deprotection to generate the free 5-aminoimidazo[1,2-a]pyridine core for downstream functionalization.

Why Generic Imidazopyridine Substitution Fails: Procurement-Specific Differentiation for tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate


Imidazo[1,2-a]pyridine derivatives cannot be treated as interchangeable procurement items because substitution position and protecting group identity fundamentally alter synthetic utility. The 5-aminoimidazo[1,2-a]pyridine core (CAS 66358-23-4) is commercially available as the unprotected amine [1], but this free amine exhibits limited shelf stability and introduces chemoselectivity challenges in multi-step syntheses. Alternative protected forms—such as Cbz-protected or Fmoc-protected 5-aminoimidazo[1,2-a]pyridine—require orthogonal deprotection conditions and exhibit different stability profiles [2]. The Boc protecting group on the target compound provides acid-labile protection compatible with a broad range of reaction conditions (basic, nucleophilic, organometallic), whereas unprotected analogs cannot survive such conditions without unwanted side reactions at the free amine. The quantitative evidence below establishes procurement-relevant differentiation along multiple dimensions.

Quantitative Evidence Guide: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate vs. Closest Analogs and Alternatives


Deprotection Efficiency: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate vs. Free 5-Aminoimidazo[1,2-a]pyridine as Starting Material

The Boc group on tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate undergoes quantitative deprotection to the free 5-aminoimidazo[1,2-a]pyridine under standard acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) with >95% conversion efficiency [1]. In contrast, direct procurement and use of the unprotected 5-aminoimidazo[1,2-a]pyridine (CAS 66358-23-4) introduces uncontrolled amine reactivity during subsequent synthetic steps, requiring additional protection/deprotection cycles that reduce overall yield and increase labor. The Boc group confers orthogonal stability under basic, nucleophilic, and reductive conditions where the free amine would participate in undesired side reactions [2].

Protecting group strategy Solid-phase peptide synthesis Acid-labile deprotection

Orthogonal Protection Compatibility: Boc-Protected vs. Cbz-Protected 5-Aminoimidazo[1,2-a]pyridine in Multi-Step Syntheses

The Boc protecting group on the target compound can be selectively removed in the presence of benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups using acidic conditions, whereas Cbz groups require hydrogenolysis (H₂, Pd/C) and Fmoc groups require basic conditions (piperidine) [1]. This orthogonal stability enables sequential deprotection strategies essential for constructing complex imidazo[1,2-a]pyridine-containing molecules. In a documented reaction sequence, tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate was deprotected with TFA in DMF to liberate the free 5-amino group, which then participated in quaternization with a cephalosporin intermediate to generate an anti-MRSA β-lactam derivative [2]. A Cbz-protected analog would not survive the same deprotection sequence and would require a different synthetic route.

Orthogonal protecting groups Multi-step organic synthesis Chemoselectivity

Reaction Condition Stability: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate vs. Unprotected 5-Aminoimidazo[1,2-a]pyridine Under Organometallic and Oxidative Conditions

The Boc-protected target compound is stable under conditions that would decompose or cause undesired side reactions with the unprotected 5-aminoimidazo[1,2-a]pyridine. Specifically, the Boc group prevents N-arylation, N-alkylation, and oxidation of the exocyclic amine during palladium-catalyzed cross-coupling reactions, organolithium/ organomagnesium additions, and oxidative transformations. Literature documents that Boc-protected 2-aminopyridine derivatives—structurally analogous to the target compound—undergo efficient Pd-catalyzed carbonylative cyclization under oxidative conditions (4:1 CO-air, 20 atm total pressure, 100°C) without Boc cleavage, whereas unprotected amines would undergo competing N-carbonylation and catalyst poisoning [1]. Similarly, the Boc group remains intact during Sonogashira coupling and alkyne-carbonyl metathesis sequences used to construct complex imidazo[1,2-a]pyridine scaffolds [2].

Cross-coupling reactions Organometallic chemistry Oxidation reactions

Purity Specification and Quality Control: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate vs. Generic Imidazopyridine Intermediates

Commercially available tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate is supplied with a documented purity specification of 98% (HPLC) from established vendors including Sigma-Aldrich (Merck) . The compound has been analytically characterized by InChI (1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)), InChI Key (QIHZGABAFVTOKE-UHFFFAOYSA-N), and SMILES (CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21) string, enabling unambiguous identity verification . In contrast, less common imidazo[1,2-a]pyridine derivatives (e.g., 5-bromoimidazo[1,2-a]pyridine or 5-iodoimidazo[1,2-a]pyridine) may be procured with variable purity ranging from 95-97% and may contain regioisomeric impurities from the synthetic route [1]. The target compound's purity specification reduces the need for in-house purification before use in sensitive applications.

Analytical quality control Procurement specification HPLC purity

Synthetic Route Documentation: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate as Patent-Enabled Intermediate for Anti-MRSA Cephalosporins

tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate has been explicitly documented as a synthetic intermediate in the preparation of anti-MRSA (methicillin-resistant Staphylococcus aureus) cephalosporin antibiotics . In a validated reaction sequence, the compound undergoes TFA-mediated Boc deprotection in DMF solvent over 10 hours at ambient temperature to generate the free 5-aminoimidazo[1,2-a]pyridine, which subsequently undergoes N-alkylation with a cephalosporin-derived electrophile to install a quaternary ammonium moiety critical for anti-MRSA activity . Alternative 5-aminoimidazo[1,2-a]pyridine derivatives with different protecting groups (e.g., Cbz, Fmoc) are not documented in this specific application, requiring revalidation of the synthetic route and deprotection conditions. The existence of this patent-enabled route reduces process development time and regulatory documentation burden for pharmaceutical development programs.

Antibiotic synthesis MRSA therapeutics β-lactam chemistry

Stability and Storage Requirements: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate vs. Unprotected 5-Aminoimidazo[1,2-a]pyridine

The Boc protecting group on tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate provides enhanced stability against oxidative degradation and moisture sensitivity compared to the unprotected 5-aminoimidazo[1,2-a]pyridine [1]. The target compound requires refrigerated storage (2-8°C) per supplier recommendations to maintain >98% purity over its shelf life . In contrast, the free amine analog (CAS 66358-23-4) exhibits greater susceptibility to air oxidation (leading to colored impurities), moisture absorption, and potential dimerization upon prolonged storage, often necessitating storage under inert atmosphere at -20°C and use immediately upon opening [1]. While both compounds require controlled storage, the Boc-protected form offers greater tolerance to brief ambient temperature exposure during weighing and reaction setup.

Chemical stability Shelf life Storage conditions

Optimal Application Scenarios for tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring Late-Stage Amine Unmasking

In kinase inhibitor discovery programs targeting enzymes such as JNK (c-Jun N-terminal kinase), CDK2, or PI3K p110α where imidazo[1,2-a]pyridine is a privileged scaffold, the Boc-protected compound enables late-stage deprotection followed by N-functionalization. BindingDB data for imidazo[1,2-a]pyridin-5-yl-containing kinase inhibitors show IC₅₀ values ranging from nanomolar to micromolar potency depending on substitution pattern [1]. The target compound's orthogonal Boc protection permits palladium-catalyzed cross-couplings, organometallic additions, and oxidative transformations on other positions of the imidazo[1,2-a]pyridine core without premature amine exposure [2]. Deprotection with TFA/CH₂Cl₂ (>95% efficiency) liberates the 5-amino group for final diversification steps [3].

Anti-MRSA Cephalosporin Antibiotic Development and Analog Synthesis

Pharmaceutical development organizations engaged in β-lactam antibiotic research should procure this compound based on its documented utility as an intermediate for anti-MRSA cephalosporins. The validated synthetic sequence—TFA-mediated Boc deprotection (10 hours in DMF) followed by N-alkylation to install a quaternary imidazo[1,2-a]pyridinium moiety—has been established in peer-reviewed literature [1]. Alternative protected 5-aminoimidazo[1,2-a]pyridine derivatives (Cbz-protected, Fmoc-protected) lack this specific documented precedent, requiring additional route development and optimization. The established route reduces process development timelines and provides a regulatory foundation for IND-enabling studies.

Orthogonal Protection Strategies in Complex Natural Product and Peptidomimetic Synthesis

Synthetic programs requiring sequential deprotection of multiple amines benefit from the Boc group's orthogonality to Cbz and Fmoc protecting groups [1]. The target compound can be incorporated alongside Cbz-protected or Fmoc-protected building blocks, with the Boc group selectively removed under acidic conditions (TFA or HCl) while leaving other protecting groups intact. This orthogonal stability enables complex molecule construction that would be impossible with a single unprotected amine. The documented purity specification of 98% [2] ensures minimal purification burden before use in sensitive peptide coupling or macrocyclization reactions where impurities can dramatically reduce yield.

High-Throughput Parallel Synthesis and Library Production Requiring Validated Building Blocks

For medicinal chemistry groups conducting parallel synthesis of imidazo[1,2-a]pyridine-based compound libraries, the 98% purity specification and established analytical characterization (InChI, InChI Key, SMILES) [1] reduce quality control overhead and ensure consistent reaction outcomes across multiple library plates. The Boc group's compatibility with automated liquid handling systems and standard parallel synthesis conditions (room temperature weighing, DMF or CH₂Cl₂ solubility) minimizes technical failures. The compound's refrigerated storage requirement (2-8°C) is manageable in standard laboratory infrastructure, avoiding the -20°C freezers and inert atmosphere handling required for the unprotected amine analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.